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Compound of Interest

Compound Name: 5-Bromo-2-chloropyridin-3-OL

Cat. No.: B1340272 Get Quote

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 5-Bromo-2-chloropyridin-3-ol. Due to the limited availability of directly published spectra

for this specific compound, this guide leverages data from analogous substituted pyridines and

3-hydroxypyridine derivatives to predict the characteristic Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols

for acquiring such data are also presented, aimed at researchers, scientists, and professionals

in drug development.

Data Presentation
The following tables summarize the predicted and typical spectroscopic data for 5-Bromo-2-
chloropyridin-3-ol based on the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton Position

Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-4 7.5 - 7.8 Doublet (d) 2.0 - 3.0

H-6 8.0 - 8.3 Doublet (d) 2.0 - 3.0

OH 9.5 - 10.5 Broad Singlet (br s) -

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The predicted values are for a

sample dissolved in DMSO-d₆. The broadness of the hydroxyl proton signal is due to chemical
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exchange.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Position Predicted Chemical Shift (δ, ppm)

C-2 145 - 150

C-3 150 - 155

C-4 125 - 130

C-5 110 - 115

C-6 140 - 145

Note: Chemical shifts are referenced to TMS. The predicted values are for a sample dissolved

in DMSO-d₆.

Table 3: Predicted IR Spectroscopic Data
Functional Group

Characteristic Absorption
Range (cm⁻¹)

Intensity

O-H stretch (phenolic) 3200 - 3600 Broad, Medium

C-H stretch (aromatic) 3000 - 3100 Medium

C=C, C=N stretch (aromatic

ring)
1550 - 1650 Strong

C-O stretch (phenolic) 1200 - 1300 Strong

C-Cl stretch 700 - 800 Strong

C-Br stretch 500 - 600 Medium

Table 4: Predicted Mass Spectrometry Data
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Ion Predicted m/z
Relative
Abundance

Notes

[M]⁺ 207/209/211 High

Molecular ion peak

with characteristic

isotopic pattern for Br

and Cl.

[M-H]⁺ 206/208/210 Medium
Loss of a hydrogen

atom.

[M-OH]⁺ 190/192/194 Medium
Loss of the hydroxyl

group.

[M-Cl]⁺ 172/174 Medium
Loss of the chlorine

atom.

[M-Br]⁺ 128/130 Medium
Loss of the bromine

atom.

[C₅H₂BrClNO-CO]⁺ 179/181/183 Low
Loss of carbon

monoxide.

Note: The m/z values reflect the major isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl).

The relative abundances are estimations and can vary based on the ionization method.

Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of 5-
Bromo-2-chloropyridin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Weigh approximately 5-10 mg of 5-Bromo-2-chloropyridin-3-ol.
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Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in

a standard 5 mm NMR tube. DMSO-d₆ is often preferred for pyridine derivatives due to its

ability to dissolve a wide range of compounds and to observe exchangeable protons like the

hydroxyl proton.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if

necessary.

¹H NMR Acquisition:

Tune and shim the spectrometer to achieve optimal magnetic field homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds.

Process the spectrum by applying a Fourier transform, phase correction, and baseline

correction.

Integrate the signals to determine the relative number of protons and measure the coupling

constants (J-values) from the signal multiplicities.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon

atom.

Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

Process the spectrum similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
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Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 5-Bromo-2-chloropyridin-3-ol sample directly onto the

ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Record a background spectrum of the empty ATR setup.

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap

analyzer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or

Electron Impact - EI).

Sample Preparation (for ESI):

Prepare a dilute solution of 5-Bromo-2-chloropyridin-3-ol (approximately 10-100 µg/mL) in

a suitable solvent such as methanol or acetonitrile.

A small amount of a modifier like formic acid or ammonium acetate may be added to

promote ionization.

Data Acquisition (ESI):

Infuse the sample solution into the ESI source at a constant flow rate.
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Optimize the source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas

temperature) to achieve a stable and strong signal.

Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g.,

50-500).

Data Acquisition (EI):

Introduce a small amount of the solid sample directly into the ion source via a direct insertion

probe.

Heat the probe to vaporize the sample.

Acquire the mass spectrum using a standard electron energy of 70 eV.

Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel chemical entity like 5-Bromo-2-chloropyridin-3-ol.
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Caption: Workflow for the synthesis and spectroscopic characterization of 5-Bromo-2-
chloropyridin-3-ol.

To cite this document: BenchChem. [Spectroscopic Characterization of 5-Bromo-2-
chloropyridin-3-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1340272#spectroscopic-data-nmr-ir-ms-of-5-bromo-
2-chloropyridin-3-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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